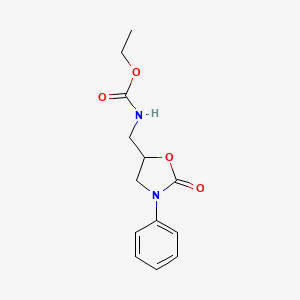![molecular formula C14H16FNO3 B2890231 N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide CAS No. 2411189-95-0](/img/structure/B2890231.png)
N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide, also known as FC-77 or TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of drugs known as Bruton's Tyrosine Kinase (BTK) inhibitors, which target the B-cell receptor signaling pathway. FC-77 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell activation and survival, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide disrupts downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lymphoma and CLL cells.
Biochemical and Physiological Effects
N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is thought to contribute to the favorable safety profile of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide observed in preclinical studies. N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of B-cell malignancies that involve the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, the optimal dosing and schedule of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide in combination with other therapies is still being investigated.
Zukünftige Richtungen
There are several potential future directions for the development of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors, which could help to guide patient selection and treatment strategies. Another area of interest is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance the anti-tumor activity of these agents. Finally, the development of second-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is also an area of active research.
Synthesemethoden
The synthesis of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide involves several steps, starting with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a Lewis acid catalyst to form a cyclobutylidene intermediate. The intermediate is then treated with an epoxidizing agent to form the oxirane ring, which is subsequently opened with ammonia to yield the final product, N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide. The synthesis of N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In vitro studies have demonstrated that N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lymphoma and CLL cells. In vivo studies have also shown that N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide can inhibit tumor growth and prolong survival in mouse models of B-cell lymphoma.
Eigenschaften
IUPAC Name |
N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-18-12-3-2-8(6-11(12)15)9-4-10(5-9)16-14(17)13-7-19-13/h2-3,6,9-10,13H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQJRSDKNWAVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C2)NC(=O)C3CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)
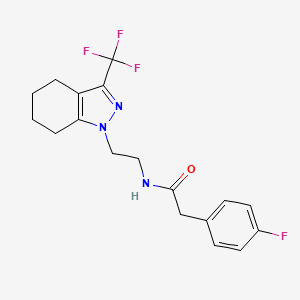
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)
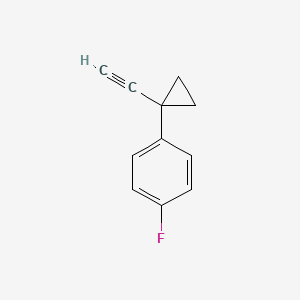
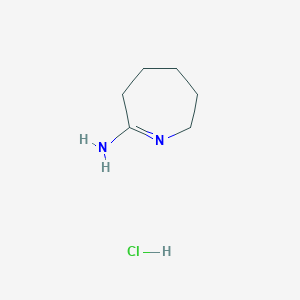

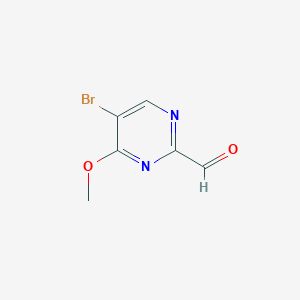
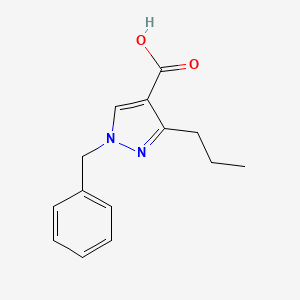
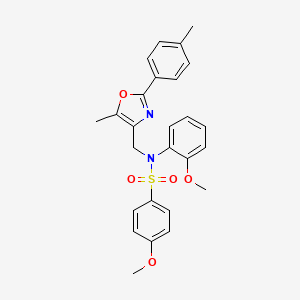
![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)
